molecular formula C20H19N3O2 B2717539 N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1170474-09-5

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No. B2717539
CAS RN: 1170474-09-5
M. Wt: 333.391
InChI Key: RFBJMFMGNGHDDR-UHFFFAOYSA-N
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Description

“N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring in this compound is substituted with a dimethyl group and a xanthene-9-carboxamide group .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through nucleophilic reactions . For example, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, including those similar to N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-9H-xanthene-9-carboxamide, exhibit widespread biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. These compounds serve as pharmacophores in medicinal chemistry, highlighted by the success of pyrazole COX-2 inhibitors. Their synthesis involves condensation followed by cyclization, providing a template for designing new bioactive agents through various modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Heterocyclic Chemistry and Synthesis

Heterocyclic chemistry, particularly involving pyrazoles, plays a crucial role in the synthesis of novel compounds with potential applications in drug discovery and development. The versatility of pyrazoles in forming different heterocyclic nuclei extends the categories of heterocyclic systems, which is vital for designing more active biological agents. Such synthetic versatility underscores the potential scientific applications of compounds like this compound in creating new molecules with significant biological activities (Petzold-Welcke et al., 2014).

Organic Synthesis and Catalysis

Compounds containing the pyrazole moiety are extensively used as synthons in organic synthesis. They are involved in reactions that lead to the discovery of new rearrangements and the correction of structures previously assigned to molecules. This aspect of organic synthesis, exploring the reactivity and functionalization of pyrazole derivatives, could potentially be applied to compounds like this compound for the development of new catalytic methods and synthetic routes in organic chemistry (Moustafa et al., 2017).

properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-13-14(12-23(2)22-13)11-21-20(24)19-15-7-3-5-9-17(15)25-18-10-6-4-8-16(18)19/h3-10,12,19H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBJMFMGNGHDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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